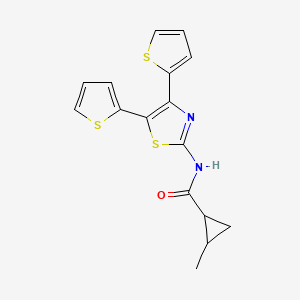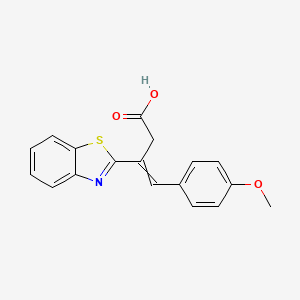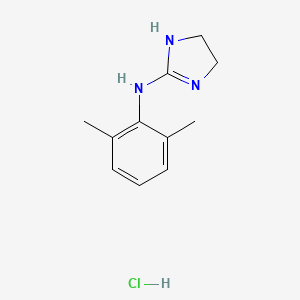
trans-Flupentixol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Flupentixole has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In medicine, it is used to treat schizophrenia and depression, particularly in patients who do not respond well to other treatments . It is also used in low doses as an antidepressant and has been shown to reduce the rate of deliberate self-harm in individuals who self-harm repeatedly . In chemistry, flupentixole is used as a reference compound in analytical research, such as reversed-phase high-performance liquid chromatography (RP-HPLC) methods for simultaneous estimation of flupentixole and melitracen in pharmaceutical dosage forms .
Méthodes De Préparation
The preparation of flupentixole involves several synthetic routes and reaction conditions. One method includes reacting 10-hydroxy-10-(3-dimethylaminopropyl)-2-trifluoromethylthioxanthene with thionyl chloride or acetic anhydride for dehydration. This reaction produces high-content Z-type 10-[3-(EZ)-dimethylaminopropyl]-2-trifluoromethylthioxanthene, which is then reacted with N-hydroxyethyl piperazine to prepare flupentixole base. Finally, sufficient hydrogen chloride gas is introduced into the flupentixole base to prepare high-content Z-type flupentixole hydrochloride .
Analyse Des Réactions Chimiques
Flupentixole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include thionyl chloride, acetic anhydride, and N-hydroxyethyl piperazine . The major products formed from these reactions include flupentixole base and flupentixole hydrochloride .
Mécanisme D'action
The mechanism of action of flupentixole is primarily through dopamine receptor antagonism. Flupentixole acts as an antagonist at both D1 and D2 dopamine receptors, which are involved in the regulation of mood, behavior, and cognition . By blocking these receptors, flupentixole helps to alleviate symptoms of schizophrenia and depression. Additionally, flupentixole has some affinity for 5-HT2A receptors, which may contribute to its antidepressant effects .
Comparaison Avec Des Composés Similaires
Flupentixole is often compared with other typical antipsychotic drugs, such as haloperidol and chlorpromazine, as well as second-generation antipsychotics like clozapine, olanzapine, quetiapine, risperidone, and amisulpride . Compared to these compounds, flupentixole has a unique profile in terms of its receptor binding affinities and side effect profile. For example, flupentixole tends to produce fewer extrapyramidal side effects compared to haloperidol but more than second-generation antipsychotics . This intermediate position makes flupentixole a valuable option for patients who may not tolerate other antipsychotic medications well .
Similar Compounds
- Haloperidol
- Chlorpromazine
- Clozapine
- Olanzapine
- Quetiapine
- Risperidone
- Amisulpride
Flupentixole’s unique combination of efficacy and side effect profile makes it a valuable tool in the treatment of psychiatric disorders.
Propriétés
| The mechanism of action of flupentixol is not completely understood. The antipsychotic actions are mainly thought to arise from cis(Z)-flupentixol, the active stereoisomer, acting as an antagonist at both dopamine D1 and D2 receptors with equal affinities. Schizophrenia is a mental illness characterized by positive (such as hallucinations and delusions) and negative (such as affect flattening and apathy) symptoms. While several neurotransmitter systems are implicated in the pathophysiologic processes leading to the development of symptoms, the dopamine and glutamate systems have been extensively studied. It is generally understood that positive symptoms of schizophrenia arise from a dysregulated striatal dopamine pathway, leading to hyperstimulation of D2 receptors. Many antipsychotic agents work by blocking D2 receptors as antagonists; similarly, cis(Z)-flupentixol, the active stereoisomer, is an antagonist at D2 receptors. However, there is now evidence that antipsychotic agents can work by blocking other dopamine receptor subtypes, such as D1, D3, or D4 receptors. One study showed that cis(Z)-flupentixol is an antagonist at both dopamine D1 and D2 receptors with equal affinities, and binds to D3 and D4 receptors with lower affinities. It also binds to alpha-1 adrenoceptors. Antidepressant effects of flupentixol are understood to be mediated by antagonism at 5-HT2A receptors, which are commonly downregulated following repeated antidepressant treatment. Flupentixol also binds to 5-HT2C receptors. | |
Numéro CAS |
53772-85-3 |
Formule moléculaire |
C23H25F3N2OS |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5+ |
Clé InChI |
NJMYODHXAKYRHW-BLLMUTORSA-N |
SMILES isomérique |
C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
SMILES canonique |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
melting_point |
233-234 |
Autres numéros CAS |
53772-85-3 2709-56-0 |
Synonymes |
alpha-Flupenthixol cis-Flupenthixol Emergil Fluanxol Flupenthixol Flupentixol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



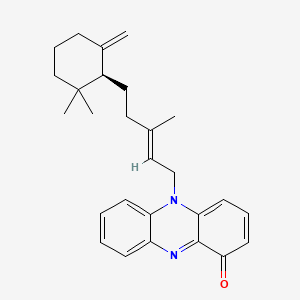
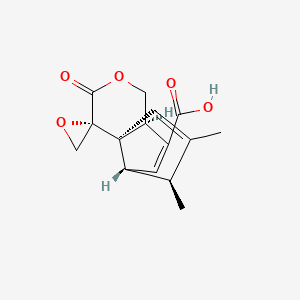
![N-[5-amino-1-[[1-[[9-benzyl-15-butan-2-yl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[2-[[2-[[3-hydroxy-2-[[3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B1231343.png)
![5'-nitro-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one](/img/structure/B1231344.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-[(2,5-dimethylphenyl)thio]acetamide](/img/structure/B1231345.png)

![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B1231348.png)
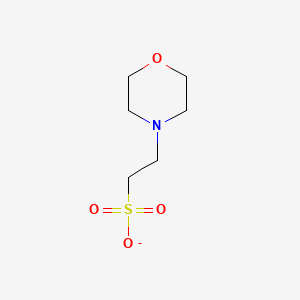
![3-[6-[3-(Aminomethyl)phenoxy]-3,5-difluoro-4-methylpyridin-2-yl]oxybenzenecarboximidamide](/img/structure/B1231354.png)
![5-Ethoxy-3-methyl-2-benzofurancarboxylic acid [1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] ester](/img/structure/B1231355.png)
